

Comparative Crystallographic Analysis of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine Derivatives

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Compound of Interest

Compound Name: 5-Bromo-2-(1H-tetrazol-5-yl)pyridine

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A detailed guide for researchers and drug development professionals on the single-crystal X-ray diffraction analysis of **5-Bromo-2-(1H-tetrazol-5-yl)pyridine** and its N-methylated derivatives, providing a comparative overview of their crystallographic parameters and experimental protocols.

This guide presents a comparative analysis of the single-crystal X-ray diffraction data for 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine. The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often used as a bioisostere for carboxylic acids, enhancing metabolic stability and lipophilicity of drug candidates.^[1] The introduction of a bromine atom on the pyridine ring provides a handle for further synthetic modifications, making these derivatives valuable intermediates in drug discovery. Understanding their three-dimensional structure through single-crystal X-ray diffraction is crucial for structure-based drug design and for elucidating structure-property relationships.

Crystallographic Data Comparison

To date, the crystal structure of 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine has been fully characterized.^[1] The crystallographic data for this compound is summarized in the table below. Efforts to obtain and analyze the crystal structures of the parent **5-Bromo-2-(1H-tetrazol-5-yl)pyridine** and its 2-methyl isomer are ongoing to provide a comprehensive comparison.

Parameter	5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine[1]
Chemical Formula	C ₇ H ₆ BrN ₅
Formula Weight	240.06
Crystal System	Orthorhombic
Space Group	Acam (No. 64)
a (Å)	12.3735(8)
b (Å)	20.8690(11)
c (Å)	6.8385(6)
α (°)	90
β (°)	90
γ (°)	90
Volume (Å ³)	1765.9(2)
Z	8
Temperature (K)	293(2)
Rgt(F)	0.0471
wRref(F ²)	0.1152

Experimental Protocols

Synthesis

Synthesis of 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine and 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine:[1]

The synthesis starts from the parent compound, 5-Bromo-2-(2H-tetrazol-5-yl)pyridine. This starting material is reacted with sodium azide and ammonium chloride in dimethylformamide (DMF) at 120 °C for 1 hour. Following this, iodomethane is added to the solution of 5-bromo-2-(2H-tetrazol-5-yl)pyridine in dry DMF at room temperature. This reaction yields a mixture of the

two isomeric products: 5-bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine and 5-bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine. The two isomers are then separated using silica-gel column chromatography with a gradient of ethyl acetate/petroleum ether (10–20%).

Synthesis of 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine (Alternative Procedure):[\[2\]](#)

An alternative method involves the reaction of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine (226 g) with formaldehyde (90 g) in the presence of a 10% palladium-carbon catalyst (20 g) in methanol (1.5 L). The reaction mixture is stirred at room temperature under a hydrogen atmosphere (0.2 MPa) for 3 hours. After the reaction is complete, the organic solvent is removed by evaporation. The resulting residue is recrystallized from acetonitrile to yield 2-methyl-5-(5-bromo-2-pyridinyl)tetrazole (217 g, 90.4% yield).

Single-Crystal Growth

5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine:[\[1\]](#)

Single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a mixed solution of petroleum ether and ethyl acetate (5:1, v/v) at room temperature over the course of one week.

X-ray Data Collection and Structure Refinement

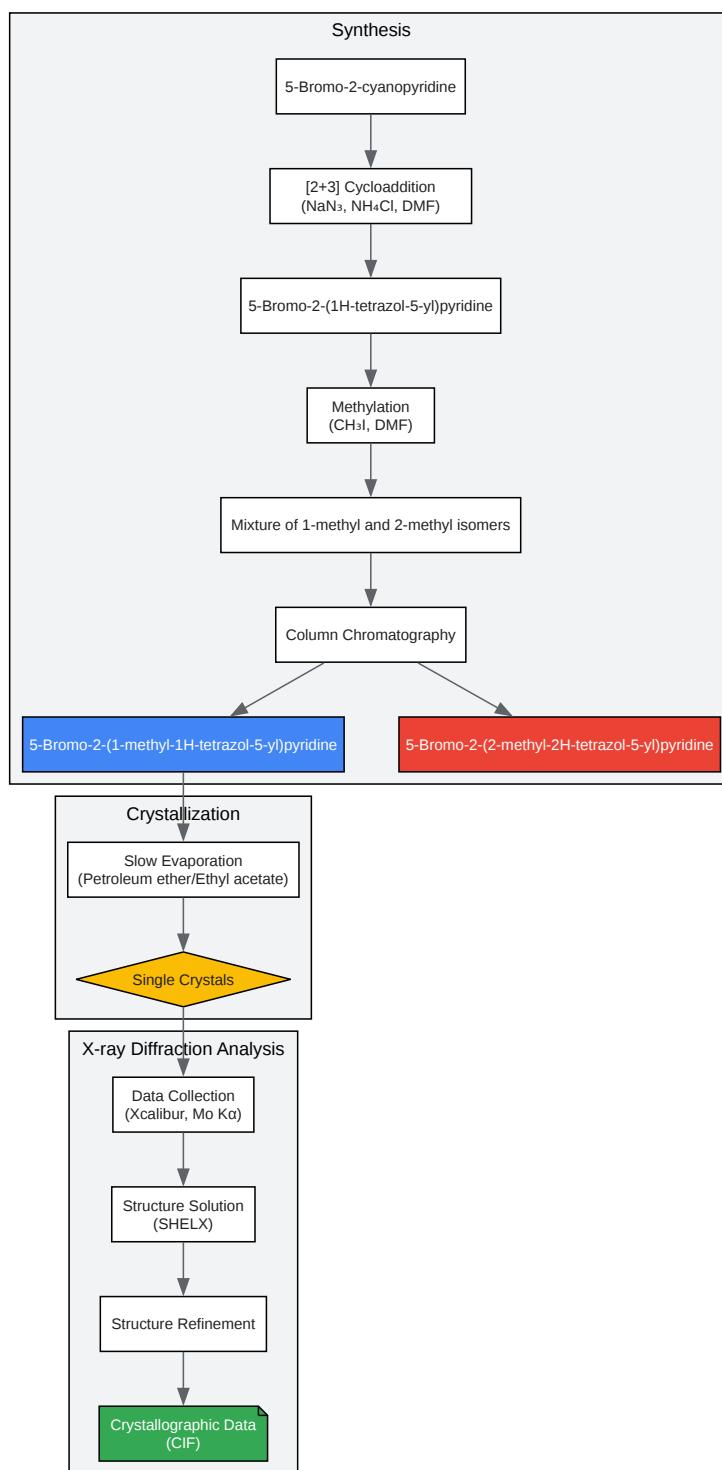
5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine:[\[1\]](#)

Data for the colorless block-shaped crystal was collected on an Xcalibur diffractometer using Mo K α radiation ($\lambda = 0.71073 \text{ \AA}$). The data was collected using ω scans. The structure was solved and refined using the SHELX programs.

Experimental Workflow

The overall experimental workflow, from the synthesis of the parent compound to the final structural analysis, is depicted in the following diagram.

Experimental Workflow for Single-Crystal X-ray Diffraction of 5-Bromo-2-(1H-tetrazol-5-yl)pyridine Derivatives



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Caption: Experimental workflow from synthesis to crystal structure analysis.

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